![molecular formula C14H25NO B1267252 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine CAS No. 887405-40-5](/img/structure/B1267252.png)
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves several steps. One common method includes the reaction of 3,5-dimethyladamantane with ethylene oxide in the presence of a base to form the intermediate 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Scientific Research Applications
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves its interaction with molecular targets such as receptors and enzymes. It is known to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps in blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This mechanism is particularly relevant in its potential therapeutic use for neurological disorders.
Comparison with Similar Compounds
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine can be compared with other similar compounds such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: A compound with a similar adamantane structure, used as an antiviral and in the treatment of Parkinson’s disease.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMVAGRSICDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307619 |
Source
|
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-40-5 |
Source
|
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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